Ebopiprant

説明

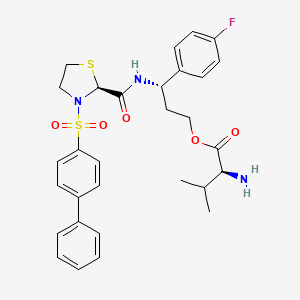

Structure

3D Structure

特性

IUPAC Name |

[(3S)-3-(4-fluorophenyl)-3-[[(2S)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine-2-carbonyl]amino]propyl] (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34FN3O5S2/c1-20(2)27(32)30(36)39-18-16-26(23-8-12-24(31)13-9-23)33-28(35)29-34(17-19-40-29)41(37,38)25-14-10-22(11-15-25)21-6-4-3-5-7-21/h3-15,20,26-27,29H,16-19,32H2,1-2H3,(H,33,35)/t26-,27-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIBKACUTXYSAK-YCVJPRETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCC(C1=CC=C(C=C1)F)NC(=O)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC[C@@H](C1=CC=C(C=C1)F)NC(=O)[C@H]2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34FN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2005486-31-5 | |

| Record name | Ebopiprant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2005486315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ebopiprant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EBOPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1AVZ44TEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ebopiprant: A Technical Whitepaper on its Prostaglandin F2α Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ebopiprant (OBE022) is a first-in-class, orally active, selective antagonist of the prostaglandin F2α (FP) receptor. Developed as a potential treatment for preterm labor, its mechanism of action centers on inhibiting the signaling cascade initiated by prostaglandin F2α (PGF2α), a key mediator of uterine contractions and cervical maturation. This technical guide provides an in-depth analysis of the preclinical and clinical data supporting ebopiprant's activity, detailed experimental protocols for key assays, and visualizations of its mechanism and development pathway. Ebopiprant is a prodrug that is rapidly converted in the body to its active metabolite, OBE002.[1] This document will focus on the pharmacological properties of OBE002, the active moiety.

Introduction to Ebopiprant and the Prostaglandin F2α Receptor

Preterm birth is a leading cause of neonatal morbidity and mortality worldwide. A significant physiological driver of labor is the action of prostaglandins, particularly PGF2α. PGF2α binds to the FP receptor, a G-protein coupled receptor (GPCR), predominantly coupled to the Gq alpha subunit.[2][3] This interaction triggers a signaling cascade that leads to increased intracellular calcium concentrations in myometrial cells, resulting in smooth muscle contraction.[1][3]

Ebopiprant is being investigated as a tocolytic agent to delay preterm birth. By selectively blocking the FP receptor, ebopiprant aims to reduce uterine contractility without the adverse fetal side effects associated with non-specific prostaglandin inhibitors like NSAIDs.

Quantitative Pharmacology of OBE002 (Active Metabolite of Ebopiprant)

The pharmacological activity of ebopiprant is attributable to its active metabolite, OBE002. Extensive preclinical studies have characterized its binding affinity and functional antagonism at the FP receptor and a panel of other prostanoid receptors to establish its selectivity profile.

Data Presentation

Table 1: OBE002 Binding Affinity at Prostanoid Receptors

| Receptor | Ligand | Kᵢ (nM) |

| FP | [³H]-PGF2α | 1.3 |

| DP₁ | [³H]-PGD₂ | >10,000 |

| DP₂ (CRTH2) | [³H]-PGD₂ | >10,000 |

| EP₁ | [³H]-PGE₂ | >10,000 |

| EP₂ | [³H]-PGE₂ | >10,000 |

| EP₃ | [³H]-PGE₂ | >10,000 |

| EP₄ | [³H]-PGE₂ | >10,000 |

| IP | [³H]-Iloprost | >10,000 |

| TP | [³H]-SQ29548 | >10,000 |

Data sourced from Pohl et al., 2018.

Table 2: Functional Antagonism of OBE002 at Prostanoid Receptors

| Receptor | Agonist | Functional Assay | IC₅₀ (nM) |

| FP | PGF2α | Calcium Mobilization | 2.9 |

| DP₁ | PGD₂ | cAMP Assay | >10,000 |

| DP₂ (CRTH2) | PGD₂ | Calcium Mobilization | >10,000 |

| EP₁ | PGE₂ | Calcium Mobilization | >10,000 |

| EP₂ | PGE₂ | cAMP Assay | >10,000 |

| EP₃ | PGE₂ | cAMP Assay | >10,000 |

| EP₄ | PGE₂ | cAMP Assay | >10,000 |

| IP | Iloprost | cAMP Assay | >10,000 |

| TP | U-46619 | Calcium Mobilization | >10,000 |

Data sourced from Pohl et al., 2018.

Table 3: In Vitro and In Vivo Efficacy of Ebopiprant/OBE002

| Model | Endpoint | Treatment | Result |

| Human Myometrial Strips (in vitro) | Inhibition of PGF2α-induced contractions | OBE002 | IC₅₀ = 25 nM |

| Pregnant Rat Model (in vivo) | Reduction of spontaneous uterine contractions | Ebopiprant (oral) | Dose-dependent reduction |

| Pregnant Mouse Model (in vivo) | Delay of RU486-induced parturition | Ebopiprant (oral) | Significant delay in delivery |

| PROLONG Phase 2a Clinical Trial (Singleton Pregnancies) | Delivery within 48 hours | Ebopiprant + Atosiban vs. Placebo + Atosiban | 12.5% vs. 26.8% |

Data sourced from Pohl et al., 2018 and clinical trial press releases.

Signaling Pathways and Experimental Workflows

Visualizations

Caption: FP Receptor Signaling Pathway and Point of Ebopiprant Intervention.

Caption: Workflow for In Vitro Pharmacological Characterization.

Caption: Logical Flow of Ebopiprant's Drug Development Pathway.

Detailed Experimental Protocols

Radioligand Binding Assay for FP Receptor Affinity

This protocol is a representative method for determining the binding affinity (Ki) of a test compound like OBE002 for the FP receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of OBE002 for the human FP receptor.

-

Materials:

-

Cell membranes from a stable cell line overexpressing the human FP receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-PGF2α.

-

Test Compound: OBE002.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize cells expressing the FP receptor in lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-PGF2α (typically at its Kd concentration), and a range of concentrations of the unlabeled competitor, OBE002.

-

Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay for Functional Antagonism

This protocol describes a method to assess the functional antagonist activity of OBE002 by measuring its ability to inhibit PGF2α-induced calcium mobilization.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of OBE002 in blocking PGF2α-induced intracellular calcium release.

-

Materials:

-

A cell line endogenously or recombinantly expressing the human FP receptor (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

PGF2α (agonist).

-

OBE002 (antagonist).

-

A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

-

-

Procedure:

-

Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.

-

Compound Addition: Add varying concentrations of OBE002 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Initiate kinetic reading of fluorescence intensity and, after establishing a stable baseline, add a fixed concentration of PGF2α (typically the EC₈₀) to all wells.

-

Data Acquisition: Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The antagonist effect is measured as the percentage inhibition of the PGF2α-induced response. Plot the percentage inhibition against the logarithm of the OBE002 concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Ex Vivo Human Myometrial Strip Contraction Assay

This protocol details a physiologically relevant assay to measure the effect of OBE002 on uterine muscle contractility.

-

Objective: To assess the ability of OBE002 to inhibit spontaneous and PGF2α-induced contractions in human uterine tissue.

-

Materials:

-

Fresh human myometrial tissue obtained with ethical approval from biopsies during cesarean sections.

-

Krebs-Henseleit solution (physiological salt solution).

-

Organ bath system with force-displacement transducers.

-

PGF2α.

-

OBE002.

-

Data acquisition system.

-

-

Procedure:

-

Tissue Preparation: Dissect the myometrial tissue into small longitudinal strips (e.g., 2x2x10 mm) in cold Krebs-Henseleit solution.

-

Mounting: Mount the tissue strips vertically in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. One end of the strip is fixed, and the other is attached to a force transducer.

-

Equilibration: Apply a resting tension (e.g., 1-2 g) and allow the tissue to equilibrate for 60-90 minutes, during which spontaneous rhythmic contractions should develop.

-

Treatment:

-

For PGF2α-induced contractions: Once a stable baseline of spontaneous activity is established, add PGF2α to the bath to induce sustained contractions. After the response has stabilized, add cumulative concentrations of OBE002 to determine its inhibitory effect.

-

For spontaneous contractions: Add cumulative concentrations of OBE002 to the bath and measure the effect on the frequency and amplitude of spontaneous contractions.

-

-

Data Recording: Continuously record the isometric tension generated by the muscle strips.

-

Data Analysis: Quantify the contractile activity by measuring the area under the curve (AUC) of the tension recording. Calculate the percentage inhibition of contractile activity at each concentration of OBE002 and determine the IC₅₀ value.

-

Conclusion

Ebopiprant, through its active metabolite OBE002, demonstrates potent and highly selective antagonist activity at the prostaglandin F2α receptor. The comprehensive preclinical data, characterized by high binding affinity and functional antagonism, translates to significant tocolytic effects in both in vitro human tissue models and in vivo animal studies. The selectivity profile of OBE002 suggests a reduced risk of off-target effects, particularly those associated with non-selective prostaglandin synthesis inhibitors. Early clinical data from the PROLONG study provides evidence of its potential efficacy in delaying preterm labor in singleton pregnancies. The detailed methodologies provided herein offer a framework for the continued investigation and characterization of FP receptor antagonists. The logical progression of ebopiprant's development underscores a targeted approach to addressing the significant unmet medical need in preterm labor. Further clinical investigation is warranted to fully establish the therapeutic potential of this promising new agent.

References

- 1. Pharmacokinetics, safety and tolerability of OBE022, a selective prostaglandin F2α receptor antagonist tocolytic: A first‐in‐human trial in healthy postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

Preclinical Profile of Ebopiprant (OBE022): An In-depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebopiprant (also known as OBE022) is a selective, orally active antagonist of the prostaglandin F2α (PGF2α) receptor, a G-protein coupled receptor that plays a critical role in initiating uterine contractions and the cascade of events leading to parturition. Developed as a potential tocolytic agent for the management of preterm labor, ebopiprant has undergone a series of preclinical investigations to characterize its efficacy, mechanism of action, pharmacokinetics, and safety profile. This technical guide provides a comprehensive overview of the key preclinical studies that have formed the basis for its clinical development.

Mechanism of Action: Targeting the PGF2α Receptor Signaling Pathway

Ebopiprant exerts its therapeutic effect by competitively inhibiting the binding of PGF2α to its receptor (the FP receptor) on myometrial cells. This antagonism disrupts the downstream signaling cascade that leads to uterine muscle contraction. The binding of PGF2α to the FP receptor, a Gq-protein coupled receptor, typically activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase (MLCK), culminating in myometrial contraction. By blocking the initial step in this pathway, ebopiprant effectively reduces the contractile response of the uterus to PGF2α.

The Discovery and Development of Ebopiprant: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebopiprant (formerly OBE022) is an investigational, first-in-class, orally active, and selective prostaglandin F2α (PGF2α) receptor antagonist.[1][2][3] It has been developed as a potential therapeutic agent for the treatment of preterm labor, a condition with significant unmet medical need and a major contributor to neonatal morbidity and mortality.[1][2] This technical guide provides a comprehensive overview of the discovery and development of ebopiprant, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing relevant biological and developmental pathways.

Discovery and Rationale

Prostaglandin F2α (PGF2α) plays a crucial role in the initiation and progression of labor. It induces contractions of the myometrium and promotes cervical ripening and membrane rupture. Non-selective prostaglandin inhibitors, such as nonsteroidal anti-inflammatory drugs (NSAIDs), have been used to delay preterm labor but are associated with potential fetal side effects. This created a clear rationale for the development of a selective PGF2α receptor antagonist that could inhibit uterine contractions without the adverse effects associated with broader prostaglandin inhibition. Ebopiprant was originally developed by Merck KGaA and was subsequently licensed to ObsEva, then to Organon, with royalty rights later acquired by XOMA.

Mechanism of Action

Ebopiprant is a competitive and reversible inhibitor of the PGF2α receptor, also known as the FP receptor. By selectively blocking this receptor, ebopiprant is designed to reduce uterine contractions, prevent cervical maturation, and decrease inflammation associated with preterm labor.

Prostaglandin F2α Signaling Pathway

The binding of PGF2α to its G-protein coupled receptor (FP receptor) on myometrial cells initiates a signaling cascade that leads to uterine muscle contraction. The following diagram illustrates this pathway and the inhibitory action of ebopiprant.

Preclinical Development

The preclinical development of ebopiprant involved a series of in vitro and in vivo studies to characterize its pharmacological properties and assess its efficacy and safety.

In Vitro Studies

Binding Affinity:

The binding affinity of ebopiprant for the PGF2α receptor was determined using radioligand binding assays. These studies demonstrated high-affinity binding to both human and rat FP receptors.

Table 1: Ebopiprant In Vitro Binding Affinity

| Species | Receptor | Ki (nM) |

| Human | FP Receptor | 1 |

| Rat | FP Receptor | 26 |

Experimental Protocol: Radioligand Binding Assay (General Methodology)

A detailed, specific protocol for ebopiprant is not publicly available. However, a general methodology for such an assay would involve:

-

Membrane Preparation: Membranes from cells expressing the recombinant human or rat FP receptor are prepared.

-

Radioligand Incubation: The membranes are incubated with a constant concentration of a radiolabeled PGF2α analogue (e.g., [³H]-PGF2α).

-

Competitive Binding: Increasing concentrations of unlabeled ebopiprant are added to compete with the radioligand for binding to the receptor.

-

Separation and Scintillation Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the bound ligand is measured using a scintillation counter.

-

Data Analysis: The concentration of ebopiprant that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays:

Functional assays using human myometrial tissue were conducted to assess the ability of ebopiprant to inhibit uterine contractions. In these ex vivo studies, ebopiprant was shown to inhibit spontaneous, oxytocin-induced, and PGF2α-induced contractions.

Experimental Protocol: Human Myometrial Contractility Assay (General Methodology)

While the specific protocol for ebopiprant is proprietary, a typical ex vivo contractility assay involves:

-

Tissue Preparation: Small strips of human myometrial tissue, obtained with informed consent from biopsies during cesarean sections, are dissected and mounted in organ baths.

-

Physiological Conditions: The organ baths contain a physiological salt solution maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

-

Contraction Measurement: The muscle strips are connected to force transducers to record isometric contractions.

-

Drug Application: After a period of stabilization and establishment of spontaneous or agonist-induced contractions, increasing concentrations of ebopiprant are added to the organ baths.

-

Data Analysis: The effects of ebopiprant on the frequency, amplitude, and duration of contractions are quantified to determine its inhibitory potency (e.g., IC50).

In Vivo Studies

Preclinical in vivo studies were conducted in animal models of preterm labor to evaluate the efficacy of ebopiprant.

-

Rat Model: In near-term pregnant rats, ebopiprant was shown to reduce spontaneous uterine contractions.

-

Mouse Model: In a mifepristone (RU486)-induced model of preterm birth in pregnant mice, ebopiprant delayed parturition.

These studies also demonstrated that ebopiprant did not exhibit the fetal side effects, such as constriction of the ductus arteriosus or impairment of renal function, that can be associated with non-selective prostaglandin inhibitors like indomethacin.

Clinical Development

The clinical development of ebopiprant has progressed through Phase 1 and Phase 2a trials to evaluate its safety, pharmacokinetics, and efficacy in humans.

Phase 1 Studies

A first-in-human, Phase 1, dose-escalation, placebo-controlled, randomized trial was conducted in healthy postmenopausal women. The study assessed single ascending doses and multiple ascending doses of ebopiprant. The results showed that ebopiprant was well-tolerated at all doses, with no clinically relevant changes in safety parameters. The pharmacokinetic profile was favorable, with rapid absorption and conversion to its active metabolite, and a half-life supportive of once or twice-daily dosing.

Phase 2a Study (PROLONG Trial)

The PROLONG trial was a Phase 2a, proof-of-concept, randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of ebopiprant in pregnant women with spontaneous preterm labor.

Study Design:

-

Participants: 113 pregnant women with spontaneous preterm labor between 24 and 34 weeks of gestation.

-

Intervention: Participants were randomized to receive either ebopiprant or a placebo, in addition to the standard-of-care tocolytic, atosiban (outside the U.S.).

-

Dosing Regimen: Ebopiprant was administered as a 1000 mg oral loading dose, followed by 500 mg twice daily for 7 days.

Key Findings:

The primary efficacy endpoint was the proportion of women who delivered within 48 hours of starting treatment.

Table 2: Key Efficacy Outcomes of the PROLONG Trial

| Outcome | Ebopiprant + Atosiban | Placebo + Atosiban | Odds Ratio (90% CI) |

| All Pregnancies | |||

| Delivery within 48 hours | 12.5% (7/56) | 21.8% (12/55) | 0.52 (0.22, 1.23) |

| Singleton Pregnancies | |||

| Delivery within 48 hours | 12.5% (5/40) | 26.8% (11/41) | 0.39 (0.15, 1.04) |

In singleton pregnancies, ebopiprant in combination with atosiban reduced the rate of delivery at 48 hours by 55% compared to atosiban alone. A modest effect on delivery at 7 days was also observed in singleton pregnancies. The incidence of maternal, fetal, and neonatal adverse events was comparable between the ebopiprant and placebo groups.

Clinical Development Workflow

The following diagram provides a logical overview of the clinical development path for ebopiprant.

Chemistry, Manufacturing, and Controls (CMC)

Detailed information regarding the Chemistry, Manufacturing, and Controls (CMC) for ebopiprant is proprietary and not publicly available. This information is a critical component of regulatory submissions, such as an Investigational New Drug (IND) application, and includes comprehensive data on the drug substance and drug product.

Drug Substance: This would include information on the manufacturing process, characterization of the active pharmaceutical ingredient (API), and specifications for identity, purity, and quality.

Drug Product: This pertains to the final dosage form (oral tablets for ebopiprant) and includes details on the formulation, manufacturing process, and quality control tests for the finished product.

Synthesis and Structure-Activity Relationship (SAR)

The specific synthetic route for N-((S)-1-(4-(3-acetamidophenyl)piperazin-1-yl)propan-2-yl)-4-(trifluoromethoxy)benzamide (ebopiprant) and the structure-activity relationship (SAR) studies that led to its selection are proprietary and have not been disclosed in the public domain. This information is typically held as a trade secret or is protected by patents and is fundamental to the intellectual property of the developing company.

Conclusion

Ebopiprant represents a targeted approach to the treatment of preterm labor by selectively antagonizing the PGF2α receptor. Preclinical studies have demonstrated its high affinity for the target receptor and its efficacy in animal models without the adverse fetal effects associated with non-selective prostaglandin inhibitors. The Phase 2a PROLONG trial provided promising proof-of-concept data, particularly in singleton pregnancies, supporting its further clinical development. While detailed information on its synthesis, SAR, and CMC is not publicly available, the existing data highlight ebopiprant as a potentially valuable and much-needed therapeutic option for preventing preterm birth. Future clinical trials will be crucial in further defining its efficacy, safety, and ultimate role in obstetric care.

References

- 1. obe022-an-oral-and-selective-prostaglandin-f-2-receptor-antagonist-as-an-effective-and-safe-modality-for-the-treatment-of-preterm-labor - Ask this paper | Bohrium [bohrium.com]

- 2. Addressing a Broken Drug Pipeline for Preterm Birth: Why Early Preterm Birth is an Orphan Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Myometrial Cell Signaling Effects of Ebopiprant

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Preterm labor is a significant challenge in obstetrics, linked to the majority of neonatal morbidity and mortality. The myometrium, the smooth muscle layer of the uterus, transitions from a state of quiescence during pregnancy to a highly contractile state during labor, a process regulated by complex signaling pathways. Prostaglandin F2α (PGF2α) is a key endogenous compound that promotes potent myometrial contractions. Ebopiprant (formerly OBE022) is an investigational, orally active, first-in-class selective PGF2α receptor (FP receptor) antagonist.[1][2][3][4][5] By blocking the PGF2α signaling cascade, ebopiprant is designed to reduce uterine contractions and inflammation, thereby delaying preterm labor without the adverse neonatal side effects associated with non-specific prostaglandin inhibitors like NSAIDs. This guide provides a detailed overview of the molecular mechanism of ebopiprant, focusing on its effects on myometrial cell signaling pathways, supported by clinical trial data and relevant experimental protocols.

Core Signaling Pathway: PGF2α-Mediated Myometrial Contraction

To understand the action of ebopiprant, it is essential first to delineate the signaling pathway it antagonizes. PGF2α is a key mediator of uterine contractions during labor. Its signaling cascade in myometrial cells is a well-defined process initiated by its binding to the FP receptor, a G-protein coupled receptor (GPCR).

The binding of PGF2α to the FP receptor triggers the following sequence of events:

-

G-Protein Activation : The PGF2α-FP receptor complex activates the Gαq subunit of its associated G-protein.

-

Phospholipase C (PLC) Activation : Activated Gαq stimulates the enzyme phospholipase C.

-

Second Messenger Generation : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), the main intracellular calcium store. This binding opens calcium channels, causing a rapid release of Ca2+ into the cytoplasm.

-

Activation of Myosin Light-Chain Kinase (MLCK) : The elevated cytoplasmic Ca2+ binds to calmodulin (CaM). The resulting Ca2+-CaM complex activates myosin light-chain kinase (MLCK).

-

Muscle Contraction : Activated MLCK phosphorylates the regulatory light chain of myosin II, which enables the myosin head to interact with actin filaments, leading to cross-bridge cycling and ultimately, smooth muscle contraction.

Caption: PGF2α signaling pathway in myometrial cells leading to contraction.

Ebopiprant's Mechanism of Action: Antagonism of the FP Receptor

Ebopiprant functions as a competitive antagonist at the PGF2α FP receptor. By selectively binding to the FP receptor, it physically blocks PGF2α from docking and initiating the signaling cascade. This inhibitory action directly prevents the activation of Gαq, the subsequent production of IP3, and the release of intracellular calcium. The ultimate physiological effect is the suppression of myosin light-chain phosphorylation, which leads to myometrial relaxation and a reduction in the frequency and force of uterine contractions.

This targeted mechanism allows ebopiprant to counteract PGF2α-driven contractions, which are believed to play a crucial role in the pathophysiology of preterm labor.

Caption: Ebopiprant's antagonistic action on the PGF2α receptor pathway.

Quantitative Data: Clinical Efficacy

The primary quantitative data available for ebopiprant comes from the PROLONG Phase 2a proof-of-concept clinical trial (NCT03369262). This study evaluated the efficacy of ebopiprant in delaying delivery in women with spontaneous preterm labor when added to the standard-of-care tocolytic, atosiban.

| Outcome Metric | Ebopiprant + Atosiban Group | Placebo + Atosiban Group | Odds Ratio (90% CI) | Reference(s) |

| Delivery within 48 hours (Overall Population) | 12.5% (7 out of 56) | 21.8% (12 out of 55) | 0.52 (0.22, 1.23) | |

| Delivery within 48 hours (Singleton Pregnancies) | 12.5% (5 out of 40) | 26.8% (11 out of 41) | 0.39 (0.15, 1.04) |

These results indicate that in singleton pregnancies, ebopiprant reduced the rate of delivery within 48 hours by 55% compared to atosiban alone. This delay is critical as it allows for the administration of corticosteroids to promote fetal lung maturation.

Experimental Protocols

Clinical Trial Protocol: PROLONG (NCT03369262)

A summary of the methodology used in the PROLONG study provides a framework for clinical evaluation.

-

Study Design : A Phase 2a, randomized, double-blind, placebo-controlled, parallel-group, proof-of-concept trial.

-

Participant Population : 113 pregnant women (gestational age 24-34 weeks) with spontaneous preterm labor. Inclusion criteria included ≥4 contractions/30 mins and cervical dilatation of 1-4 cm.

-

Intervention : All participants received the standard-of-care atosiban infusion for 48 hours. They were randomized to receive either ebopiprant or a placebo.

-

Dosing Regimen :

-

Loading Dose : 1000 mg of ebopiprant or placebo administered orally within 24 hours of starting atosiban.

-

Maintenance Dose : 500 mg of ebopiprant or placebo twice daily for 7 days.

-

-

Primary Endpoints : The key efficacy endpoints were the rate of delivery within 48 hours and 7 days. Safety and tolerability for the mother, fetus, and neonate were also primary assessments.

In Vitro Myometrial Cell Culture Protocol

Protocols for culturing primary human myometrial cells are crucial for mechanistic studies. The following is a generalized protocol based on established methodologies.

-

Tissue Acquisition : Myometrial biopsies are obtained from consenting patients undergoing Caesarean sections, typically from both the upper and lower uterine segments.

-

Cell Isolation : The tissue is minced and subjected to enzymatic digestion, commonly using a collagenase solution, to liberate the myometrial smooth muscle cells.

-

Primary Culture : Isolated cells are plated in culture flasks with a suitable growth medium, such as DMEM supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

-

Incubation : Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

Sub-culturing (Passaging) : Once confluent, cells are detached (e.g., with trypsin) and re-plated at a lower density for expansion and experimentation. Experiments are typically performed on cells at low passage numbers to maintain their physiological characteristics.

-

Cell Characterization : The myometrial smooth muscle phenotype is confirmed by assessing the expression of specific marker proteins, such as α-smooth muscle actin, calponin, and caldesmon, using techniques like immunocytochemistry or RT-PCR.

In Vitro Myometrial Contraction Assay

To functionally assess the impact of compounds like ebopiprant, an in vitro contraction assay is employed.

-

Model Preparation : A 3D model is created by embedding cultured human myometrial cells within a collagen matrix, often in a multi-well plate. This can be done as a floating collagen lattice or using techniques like magnetic 3D bioprinting to form cell rings.

-

Polymerization : The cell-collagen mixture is allowed to polymerize, forming a gel-like structure.

-

Stimulation & Inhibition : The medium is replaced, and the gels are treated with a contractile agonist (e.g., PGF2α, oxytocin) to induce contraction. Test compounds (e.g., ebopiprant) are added before or concurrently with the agonist to assess their inhibitory effect.

-

Data Acquisition : The contraction of the collagen gel is monitored over time. This is typically done by capturing images at regular intervals and measuring the change in the surface area or diameter of the gel.

-

Analysis : The degree of contraction is quantified and compared between control, agonist-only, and agonist + inhibitor groups to determine the efficacy of the test compound.

Caption: General workflow for an in-vitro myometrial cell contraction assay.

Conclusion

Ebopiprant represents a targeted therapeutic strategy for the management of preterm labor. Its mechanism of action is centered on the selective antagonism of the PGF2α (FP) receptor in myometrial cells. By competitively inhibiting this receptor, ebopiprant effectively blocks the intracellular signaling cascade—from Gαq activation to calcium mobilization—that is responsible for PGF2α-induced uterine contractions. This targeted approach promotes myometrial quiescence, and clinical data from the PROLONG study supports its potential to delay delivery, particularly in singleton pregnancies. The experimental protocols detailed herein provide the foundational methods for the continued investigation of ebopiprant and the development of novel tocolytic agents aimed at improving outcomes for mothers and neonates affected by preterm birth.

References

The Role of the PGF2α Receptor in Preterm Labor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preterm birth, the delivery of a baby before 37 completed weeks of gestation, is a leading cause of neonatal morbidity and mortality worldwide. The initiation of labor, both at term and preterm, is a complex physiological process involving a cascade of events that transform the quiescent pregnant uterus into a contractile organ. Prostaglandin F2α (PGF2α) and its receptor, the FP receptor (encoded by the PTGFR gene), are key players in this process. This technical guide provides a comprehensive overview of the role of the PGF2α receptor in preterm labor, focusing on its signaling pathways, expression, regulation, and its potential as a therapeutic target.

The PGF2α Receptor (FP Receptor)

The FP receptor is a G-protein coupled receptor (GPCR) that is the primary mediator of the biological effects of PGF2α.[1] In the context of parturition, its activation in myometrial smooth muscle cells is a critical step in initiating and sustaining uterine contractions.

Signaling Pathways

Activation of the FP receptor by PGF2α initiates a complex network of intracellular signaling pathways that ultimately lead to myometrial contraction and inflammation. The primary signaling cascade involves the coupling of the FP receptor to the Gq alpha subunit of heterotrimeric G proteins.[2][3] This can be further delineated into several key downstream pathways:

-

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Gαq activation stimulates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key trigger for smooth muscle contraction. DAG, in turn, activates PKC, which is involved in the expression of uterine activation proteins (UAPs).

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The FP receptor can activate several MAPK pathways, including extracellular signal-regulated kinases 1/2 (ERK1/2) and p38 MAPK. These pathways are implicated in the regulation of UAP expression and inflammatory responses.

-

Phosphatidylinositol 3-Kinase (PI3K) Pathway: PGF2α can also activate the PI3K signaling pathway, which plays a role in the production of certain cytokines and chemokines.

-

Nuclear Factor Kappa B (NF-κB) Pathway: The NF-κB signaling pathway, a central regulator of inflammation, is activated by PGF2α in myometrial cells. This leads to the production of pro-inflammatory cytokines and chemokines, amplifying the inflammatory cascade associated with labor.

-

Calcineurin/Nuclear Factor of Activated T-cells (NFAT) Pathway: This pathway is also engaged by PGF2α signaling and is involved in the modulation of specific cytokines.

-

Gαi Coupling: In addition to Gαq, the FP receptor can also couple to Gαi proteins, which contributes to the PGF2α-induced calcium response and the upregulation of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.

Caption: PGF2α Receptor Signaling Pathways in Myometrial Cells.

Expression and Regulation of the FP Receptor in Preterm Labor

The expression of the FP receptor in the myometrium is dynamically regulated throughout pregnancy and labor. In rats, uterine FP receptor mRNA levels are low during most of gestation, but they increase significantly at term, peaking just before labor, and then decline postpartum. This increased expression at term is thought to enhance the sensitivity of the myometrium to PGF2α, contributing to the initiation of labor.

In humans, the data suggest that myometrial FP receptor mRNA expression is reduced during pregnancy and then rises with the onset of labor, both at term and preterm. However, some studies have reported a decrease in FP receptor mRNA during delivery. This discrepancy may be due to differences in the uterine segments (upper vs. lower) sampled or the specific patient populations studied.

The regulation of FP receptor expression is complex and influenced by various factors:

-

Progesterone: Progesterone is thought to negatively regulate FP receptor expression during pregnancy, contributing to uterine quiescence. A "functional" progesterone withdrawal at term is believed to lift this inhibition, allowing for increased FP receptor expression.

-

Inflammatory Cytokines: Pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are elevated during labor, have been shown to upregulate FP receptor mRNA expression.

-

PGF2α: PGF2α itself can down-regulate its own receptor, a common mechanism for GPCRs to prevent overstimulation.

An increase in FP receptor expression in the myometrium during preterm labor is a plausible mechanism for increased uterine sensitivity to PGF2α, leading to premature contractions.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the expression and function of the PGF2α receptor in the myometrium.

Table 1: FP Receptor Expression in Uterine Tissues

| Species | Tissue | Condition | Change in Expression | Reference |

| Rat | Uterus | Term Labor vs. Gestation | Increased mRNA levels, peaking just before labor | |

| Human | Myometrium | Term Labor vs. Non-laboring | Tendency for increased mRNA expression | |

| Human | Myometrium | Preterm Labor vs. Non-laboring | Tendency for increased mRNA expression | |

| Human | Placenta, Chorion, Amnion | Term Labor vs. Non-laboring | Significant increase in protein expression | |

| Human | Fetal Membranes | Preterm Labor with Betamethasone vs. without | Increased protein expression | |

| Human | Fetal Membranes | Preterm Labor with Chorioamnionitis | Decreased protein expression |

Table 2: Effects of PGF2α on Myometrial Cell Function

| Cell Type | Treatment | Effect | Quantitative Data | Reference |

| Human Uterine Smooth Muscle Cells (HUSMCs) | PGF2α (10⁻⁸–10⁻⁵ M) | Increased IL-1β, IL-6, CXCL8, CCL2 secretion | Dose-dependent increase | |

| Human Uterine Smooth Muscle Cells (HUSMCs) | PGF2α (10⁻⁶ M) | Increased phosphorylation of PI3K, ERK1/2, p38, p65 | Time-dependent increase | |

| Human Myometrial Smooth Muscle Cells (HMSMCs) | PGF2α | Increased expression of Connexin 43, COX-2, Oxytocin Receptor | Dose-dependent increase | |

| Human Myometrial Smooth Muscle Cells (HMSMCs) | PGF2α | Decreased expression of FP Receptor | Dose-dependent decrease |

Table 3: Potency of FP Receptor Antagonists

| Antagonist | Assay | Potency (IC50) | Reference |

| THG113.31 | PGF2α-elicited phosphoinositide hydrolysis in HEK293 cells | 27 nM | |

| N582707 | Inhibition of PGF2α-induced Ca²⁺ oscillations in MYLA cells | 22.15 nM |

The FP Receptor as a Therapeutic Target for Preterm Labor

The critical role of the PGF2α/FP receptor system in initiating uterine contractions makes it an attractive target for the development of tocolytic agents to prevent or arrest preterm labor. While non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit prostaglandin synthesis can suppress preterm labor, they are associated with adverse fetal effects. Therefore, targeting the FP receptor directly with antagonists offers a more specific therapeutic approach.

Several FP receptor antagonists have been developed and tested in preclinical models:

-

THG113.31: This specific FP antagonist has been shown to delay preterm birth in mouse and sheep models with no observable maternal or fetal side effects.

-

N582707: A novel and potent FP antagonist that inhibits PGF2α-induced Ca²⁺ release in myometrial cells.

-

OBE022 (ebopiprant): The parent compound of this prodrug has been investigated in Phase II clinical trials for the treatment of preterm labor.

-

AS604872: An orally active and selective FP antagonist that inhibits spontaneous uterine contractions in pregnant rats and delays RU-486 or LPS-induced preterm parturition in mice.

-

Azapeptide Mimics: Novel azapeptides have been synthesized that reduce PGF2α-induced myometrial contractions by modulating FP receptor signaling.

These findings support the continued investigation of FP receptor antagonists as a promising therapeutic strategy for the management of preterm labor.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of the PGF2α receptor in preterm labor.

Isolation and Culture of Primary Human Myometrial Smooth Muscle Cells (HMSMCs)

Caption: Experimental Workflow for HMSMC Culture.

-

Tissue Collection: Myometrial biopsies are obtained from women undergoing Cesarean section with informed consent.

-

Dissection and Mincing: The tissue is dissected to remove connective tissue and blood vessels and minced into small pieces.

-

Enzymatic Digestion: The minced tissue is incubated in a digestion solution containing enzymes such as collagenase and trypsin to dissociate the cells.

-

Cell Filtration and Centrifugation: The cell suspension is filtered through a cell strainer to remove undigested tissue. The cells are then pelleted by centrifugation and resuspended in culture medium.

-

Cell Plating and Culture: The isolated cells are plated in culture flasks or plates coated with an appropriate substrate and cultured in a specialized smooth muscle cell medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Incubation: The cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for FP Receptor Expression

-

Protein Extraction: Myometrial tissue or cultured HMSMCs are lysed in a buffer containing detergents and protease inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the FP receptor. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing a signal that can be captured on X-ray film or with a digital imager.

Quantitative Real-Time PCR (qRT-PCR) for FP Receptor mRNA Expression

-

RNA Extraction: Total RNA is isolated from myometrial tissue or cultured HMSMCs using a commercial RNA extraction kit.

-

RNA Quantification and Quality Control: The concentration and purity of the RNA are determined by spectrophotometry, and RNA integrity is assessed by gel electrophoresis.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is then used as a template for real-time PCR with primers specific for the FP receptor gene (PTGFR) and a reference gene (e.g., GAPDH or ACTB). The amplification of the target and reference genes is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Data Analysis: The relative expression of the FP receptor mRNA is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the reference gene.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine and Chemokine Secretion

-

Sample Collection: Conditioned media from cultured HMSMCs treated with PGF2α or other stimuli are collected.

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine or chemokine of interest.

-

Sample Incubation: The collected media and a series of standards with known concentrations of the target protein are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody that binds to a different epitope on the target protein is added.

-

Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

-

Substrate and Detection: A colorimetric substrate is added, which is converted by the enzyme to produce a colored product. The absorbance of each well is measured using a plate reader, and the concentration of the cytokine or chemokine in the samples is determined by comparison to the standard curve.

Animal Models of Preterm Labor

References

- 1. The Impact of Mouse Preterm Birth Induction by RU-486 on Microglial Activation and Subsequent Hypomyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for cytokine and uterine immune cell characterization in a mouse model of LPS-induced preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]

Ebopiprant: A Selective Prostaglandin F2α Receptor Antagonist for Uterine Inflammation and Preterm Labor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Preterm birth remains a significant challenge in obstetrics, with uterine inflammation being a key underlying pathology. Prostaglandin F2α (PGF2α) plays a pivotal role in initiating and sustaining uterine contractions and inflammation leading to preterm labor. Ebopiprant (OBE022) is a first-in-class, orally active, selective PGF2α receptor (FP receptor) antagonist designed to mitigate these effects. This technical guide provides a comprehensive overview of ebopiprant, its mechanism of action, and its role in modulating uterine inflammation pathways. It includes a compilation of quantitative data, detailed experimental protocols from key preclinical and clinical studies, and visualizations of relevant signaling pathways and workflows to support further research and development in this area.

Introduction

Preterm birth, defined as delivery before 37 completed weeks of gestation, is a leading cause of neonatal morbidity and mortality worldwide. A significant proportion of preterm births are associated with uterine inflammation, which triggers a cascade of events including increased myometrial contractility, cervical ripening, and rupture of fetal membranes.[1] Prostaglandins, particularly PGF2α, are key mediators in this process.[2]

Ebopiprant is an investigational drug that selectively blocks the FP receptor, thereby inhibiting the downstream signaling pathways activated by PGF2α.[2] This targeted approach aims to reduce uterine contractions and inflammation associated with preterm labor, without the adverse neonatal side effects associated with non-specific prostaglandin inhibitors like NSAIDs.[2]

Mechanism of Action

Ebopiprant is a prodrug that is converted to its active metabolite, OBE002. OBE002 is a potent and selective competitive antagonist of the PGF2α receptor.[2] The binding of PGF2α to its Gq protein-coupled receptor on myometrial cells initiates a signaling cascade that is central to uterine contractility and inflammation.

PGF2α Signaling Pathway in Uterine Myometrial Cells

The binding of PGF2α to the FP receptor activates the Gq alpha subunit of the G protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 Pathway: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration is a primary trigger for myometrial contraction.

-

DAG Pathway: DAG activates protein kinase C (PKC), which can phosphorylate various downstream targets, contributing to the sustained contraction of the uterine muscle.

Furthermore, activation of the FP receptor can also stimulate other pro-inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. These pathways lead to the transcription of genes involved in inflammation and uterine activation, such as cyclooxygenase-2 (COX-2), oxytocin receptor, and various cytokines and chemokines.

Ebopiprant's Point of Intervention

Ebopiprant, through its active metabolite OBE002, competitively binds to the FP receptor, preventing the binding of PGF2α. This blockade inhibits the entire downstream signaling cascade, leading to:

-

Reduced Myometrial Contractility: By preventing the PGF2α-induced increase in intracellular calcium, ebopiprant reduces the force and frequency of uterine contractions.

-

Anti-inflammatory Effects: Inhibition of the MAPK and NF-κB pathways downstream of the FP receptor is expected to reduce the production of pro-inflammatory mediators in the uterus.

References

- 1. In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OBE022, an Oral and Selective Prostaglandin F2α Receptor Antagonist as an Effective and Safe Modality for the Treatment of Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Ebopiprant's Antagonistic Binding to the Prostaglandin F2α Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebopiprant (OBE022) is a novel, orally administered selective antagonist of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR) critically involved in myometrial contractions.[1] Its development as a tocolytic agent for the management of preterm labor underscores the therapeutic potential of targeting the PGF2α signaling pathway.[1][2] This technical guide provides a comprehensive overview of the structural and mechanistic aspects of ebopiprant's interaction with the FP receptor. While direct structural data of the ebopiprant-FP receptor complex is not publicly available, this document synthesizes the current understanding of FP receptor activation and antagonism, details relevant experimental methodologies for its characterization, and presents signaling pathways and experimental workflows through structured diagrams.

Introduction to the Prostaglandin F2α (FP) Receptor

The prostaglandin F2α (PGF2α) receptor, or FP receptor, is a member of the prostanoid receptor family of GPCRs.[3] Upon binding its endogenous ligand, PGF2α, the FP receptor primarily couples to Gq/11 proteins.[4] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses, most notably smooth muscle contraction. In the myometrium, this signaling pathway is instrumental in initiating and sustaining uterine contractions during labor.

Ebopiprant (OBE022): A Selective FP Receptor Antagonist

Ebopiprant is the orally available prodrug of its active metabolite, OBE002. Both molecules act as potent and highly selective antagonists of the FP receptor. By competitively binding to the FP receptor, ebopiprant and OBE002 block the binding of PGF2α and thereby inhibit the downstream signaling cascade that leads to myometrial contractions. Preclinical studies have demonstrated the efficacy of OBE002 in inhibiting spontaneous and PGF2α-induced human myometrial contractions in vitro.

Quantitative Analysis of FP Receptor Antagonists

A thorough understanding of the binding affinity of an antagonist is crucial for drug development. This is typically quantified by determining the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). While specific binding affinities for ebopiprant are not publicly available, the following table presents data for other known FP receptor antagonists to provide a comparative context.

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| AL-8810 | Rat FP | Functional (IPs accumulation) | 400 ± 100 | - | |

| AS604872 | Human FP | Binding | 35 | - | |

| Travoprost acid | Human FP | Binding | 35 ± 5 | - | |

| Bimatoprost acid | Human FP | Binding | 83 | - | |

| Latanoprost acid | Human FP | Binding | 98 | - |

Experimental Protocols

Radioligand Competitive Binding Assay

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound like ebopiprant for the FP receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound and subsequently calculate its inhibition constant (Ki).

Materials:

-

Membrane preparations from cells expressing the human FP receptor.

-

Radiolabeled ligand (e.g., [³H]-PGF2α).

-

Unlabeled PGF2α (for non-specific binding determination).

-

Test compound (e.g., OBE002, the active metabolite of ebopiprant).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Contains membrane preparation and [³H]-PGF2α.

-

Non-specific Binding: Contains membrane preparation, [³H]-PGF2α, and a saturating concentration of unlabeled PGF2α.

-

Competitive Binding: Contains membrane preparation, [³H]-PGF2α, and serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Intracellular Calcium Mobilization Assay

This protocol describes a general method to assess the functional antagonism of the FP receptor by a test compound.

Objective: To measure the ability of a test compound to inhibit PGF2α-induced increases in intracellular calcium concentration.

Materials:

-

Cells stably expressing the human FP receptor (e.g., HEK293 cells).

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

PGF2α.

-

Test compound (e.g., OBE002).

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

Procedure:

-

Cell Preparation: Seed FP receptor-expressing cells in a 96-well plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified period.

-

Stimulation: Add PGF2α to the wells to stimulate the FP receptor and initiate calcium mobilization.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a FLIPR or fluorescence microscope. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Plot the percentage of inhibition of the PGF2α-induced response against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound for functional antagonism.

-

Visualizing the Molecular Pathways and Workflows

FP Receptor Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway activated by the FP receptor.

Caption: FP Receptor Gq-coupled signaling pathway and the antagonistic action of ebopiprant.

Competitive Radioligand Binding Assay Workflow

The workflow for a competitive radioligand binding assay to determine the binding affinity of a compound like ebopiprant is depicted below.

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay Workflow

The following diagram outlines the experimental workflow for assessing the functional antagonism of the FP receptor using a calcium mobilization assay.

Caption: Workflow for an intracellular calcium mobilization assay.

Conclusion

Ebopiprant represents a promising therapeutic agent for the management of preterm labor through its selective antagonism of the FP receptor. While the precise structural details of its binding interaction remain to be elucidated, the established understanding of FP receptor signaling provides a solid framework for its mechanism of action. The experimental protocols and workflows detailed in this guide offer a systematic approach for the continued investigation and characterization of ebopiprant and other novel FP receptor modulators. Further research, including crystallographic studies of the ebopiprant-FP receptor complex, will be invaluable in refining our understanding of this important therapeutic target and facilitating the design of next-generation tocolytics.

References

- 1. Pharmacokinetics, safety and tolerability of OBE022, a selective prostaglandin F2α receptor antagonist tocolytic: A first‐in‐human trial in healthy postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 4. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Ebopiprant In Vitro Functional Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebopiprant (OBE022) is a selective antagonist of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR) that mediates the contractile effects of prostaglandin F2α (PGF2α) on smooth muscle, particularly in the myometrium.[1] Antagonism of the FP receptor is a therapeutic strategy for conditions characterized by excessive smooth muscle contraction, such as preterm labor. In nonclinical studies, ebopiprant has been shown to reduce both spontaneous and induced uterine contractions.[2]

These application notes provide detailed protocols for key in vitro functional assays to characterize the pharmacological activity of ebopiprant and other FP receptor antagonists. The described methods include a primary functional assay measuring intracellular calcium mobilization and a radioligand binding assay to determine receptor affinity.

Signaling Pathway of the Prostaglandin F2α Receptor

The FP receptor primarily couples to the Gαq subunit of the heterotrimeric G-protein. Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event in the signaling cascade that ultimately results in smooth muscle contraction.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, providing a functional readout of receptor blockade.

Experimental Workflow:

Methodology:

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human FP receptor are recommended. Alternatively, primary human myometrial cells can be used.

-

Reagents and Materials:

-

HEK293-FP cells

-

DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)

-

PGF2α (agonist)

-

Ebopiprant (or other test antagonists)

-

Fluo-4 AM calcium indicator dye

-

Probenecid

-

384-well black-wall, clear-bottom microplates

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

-

Procedure:

-

Cell Plating:

-

Culture HEK293-FP cells in appropriate medium until they reach 80-90% confluency.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed the cells into 384-well plates at a density of 10,000-20,000 cells per well.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and probenecid in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the cell culture medium from the plates and add the dye loading buffer to each well.

-

Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

-

-

Assay:

-

Prepare serial dilutions of ebopiprant or other test compounds.

-

Place the cell plate into the FLIPR instrument.

-

Add the antagonist solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Add a pre-determined concentration of PGF2α (typically the EC80 concentration) to all wells to stimulate the receptor.

-

Measure the fluorescence intensity before and after the addition of the agonist.

-

Data Analysis:

The antagonist effect is quantified by the inhibition of the agonist-induced calcium response. The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a four-parameter logistic equation.

Quantitative Data Summary:

| Parameter | Value |

| Cell Seeding Density | 10,000 - 20,000 cells/well |

| Fluo-4 AM Concentration | 1 - 5 µM |

| Probenecid Concentration | 2.5 mM |

| PGF2α (Agonist) Concentration | EC80 |

| Incubation Time (Antagonist) | 15 - 30 minutes |

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the FP receptor by quantifying its ability to displace a radiolabeled ligand.

Methodology:

-

Receptor Source: Membranes prepared from HEK293 cells expressing the FP receptor or from myometrial tissue.

-

Reagents and Materials:

-

Cell membranes with FP receptor

-

[3H]PGF2α (radioligand)

-

Ebopiprant (or other unlabeled competitor ligands)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membranes, a fixed concentration of [3H]PGF2α, and varying concentrations of the unlabeled competitor (ebopiprant).

-

For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of an unlabeled FP receptor ligand.

-

Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for the competitor is determined from the competition curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Quantitative Data Summary:

| Parameter | Value |

| Membrane Protein per well | 10 - 50 µg |

| [3H]PGF2α Concentration | 1 - 5 nM (near Kd) |

| Incubation Time | 60 - 120 minutes |

| Incubation Temperature | Room Temperature |

Conclusion

The described in vitro functional assays provide a robust framework for the pharmacological characterization of ebopiprant and other FP receptor antagonists. The calcium mobilization assay offers a high-throughput method to assess the functional antagonism of the receptor, while the radioligand binding assay provides a direct measure of the compound's affinity for the receptor. These protocols can be adapted for the screening and characterization of new chemical entities targeting the PGF2α signaling pathway.

References

Application Note: Ebopiprant Cell-Based Assays for Uterine Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebopiprant (also known as OBE022) is an orally active, selective antagonist of the prostaglandin F2α (PGF2α) receptor (FP receptor).[1][2][3] PGF2α is a potent signaling molecule involved in numerous physiological processes in the uterus, including myometrial contractions, inflammation, and cervical ripening.[1][4] By blocking the FP receptor, ebopiprant has the potential to mitigate PGF2α-driven uterine activity, making it a therapeutic candidate for conditions such as preterm labor. This application note provides detailed protocols for cell-based assays to characterize the effects of ebopiprant on uterine cells.

Ebopiprant is a prodrug that is rapidly converted to its active metabolite, OBE002. Preclinical studies have demonstrated that OBE002 effectively inhibits spontaneous and PGF2α-induced contractions in human myometrial tissue. Understanding the cellular mechanisms of ebopiprant is crucial for its continued development and for exploring its potential in other uterine pathologies.

PGF2α Signaling Pathway in Uterine Cells

PGF2α exerts its effects by binding to the G-protein coupled FP receptor. In uterine cells, this binding primarily activates the Gq alpha subunit, initiating a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a series of downstream events, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK and p38, and the activation of transcription factors like NF-κB and NFAT. These signaling pathways ultimately regulate cellular responses such as muscle contraction, gene expression, and the production of inflammatory mediators.

References

- 1. Addressing a Broken Drug Pipeline for Preterm Birth: Why Early Preterm Birth is an Orphan Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OBE022, an Oral and Selective Prostaglandin F2α Receptor Antagonist as an Effective and Safe Modality for the Treatment of Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ml-eu.globenewswire.com [ml-eu.globenewswire.com]

- 4. firstwordpharma.com [firstwordpharma.com]

Application Notes and Protocols for Animal Models of Ebopiprant's Tocolytic Effect

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical animal models used to evaluate the tocolytic effects of ebopiprant (formerly OBE022), a selective prostaglandin F2α (PGF2α) receptor (FP receptor) antagonist. Detailed protocols for the key in vivo models are provided to facilitate the design and execution of similar studies for the development of novel tocolytics.

Introduction

Ebopiprant is an orally active, selective antagonist of the PGF2α receptor, a key mediator of uterine contractions.[1][2] Prostaglandin F2α plays a crucial role in initiating and maintaining labor by stimulating myometrial contractility.[3] By blocking the FP receptor, ebopiprant aims to reduce uterine contractions and delay preterm labor, offering a targeted therapeutic approach with a potentially favorable safety profile compared to non-specific prostaglandin inhibitors.[1][4] Preclinical evaluation of ebopiprant's tocolytic efficacy has been demonstrated in rodent models, specifically in near-term pregnant rats and in a mouse model of induced preterm birth.

Mechanism of Action: PGF2α Receptor Signaling in Myometrial Cells

Prostaglandin F2α initiates a signaling cascade in myometrial cells upon binding to its G-protein coupled receptor, the FP receptor. This leads to an increase in intracellular calcium concentration, a primary driver of smooth muscle contraction. The signaling pathway involves the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in the phosphorylation of myosin light chains, leading to myometrial contraction. Ebopiprant, as a selective FP receptor antagonist, competitively inhibits the binding of PGF2α, thereby attenuating this signaling pathway and promoting uterine relaxation.

PGF2α Receptor Signaling Pathway in Myometrial Cells.

Animal Models for Tocolytic Efficacy

Two primary rodent models have been instrumental in characterizing the tocolytic effects of ebopiprant:

-

Near-Term Pregnant Rat Model: This model is used to assess the effect of a compound on spontaneous uterine contractions in late-stage pregnancy.

-

Mifepristone (RU486)-Induced Preterm Birth Mouse Model: This model mimics preterm labor induced by progesterone withdrawal and is used to evaluate the ability of a tocolytic agent to delay parturition.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of ebopiprant and other selective FP receptor antagonists in these animal models.

Table 1: Effect of Ebopiprant (OBE022) on Spontaneous Uterine Contractions in Near-Term Pregnant Rats

| Treatment Group | Dose (mg/kg, p.o.) | Change in Uterine Contractions | Reference |

| Vehicle | N/A | Baseline spontaneous contractions | |

| Ebopiprant (OBE022) | Not Specified | Marked reduction in spontaneous contractions |

Note: Specific dosage and quantitative reduction data for ebopiprant in this model are not publicly available.